N-butyl-1H-imidazole-1-carboxamide
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Overview
Description
N-butyl-1H-imidazole-1-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the butyl group and the carboxamide functionality in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and heterocycles, under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: N-butyl-1H-imidazole-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-butyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-butyl-1H-imidazole-1-carboxamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
1-butylimidazole: Shares the butyl group but lacks the carboxamide functionality.
1H-imidazole-1-carboxamide: Lacks the butyl group but contains the carboxamide functionality.
N-methyl-1H-imidazole-1-carboxamide: Contains a methyl group instead of a butyl group.
Uniqueness: N-butyl-1H-imidazole-1-carboxamide is unique due to the presence of both the butyl group and the carboxamide functionality. This combination enhances its chemical reactivity and makes it a versatile compound for various applications. The butyl group increases the compound’s hydrophobicity, while the carboxamide group provides opportunities for hydrogen bonding and coordination chemistry .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-butylimidazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-2-3-4-10-8(12)11-6-5-9-7-11/h5-7H,2-4H2,1H3,(H,10,12) |
InChI Key |
OVVHGEJWGKGBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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